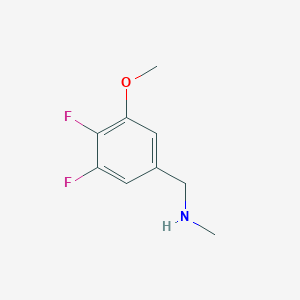
1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with appropriate amine derivatives under palladium-catalyzed conditions . The reaction conditions often include the use of solvents like tetrahydrofuran, ethanol, and toluene, with heating and reflux .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one
- 1-(3,4-Difluoro-5-methoxyphenyl)-3,3-dimethyl-1-butanone
Comparison: Compared to these similar compounds, 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine is unique due to its methylated amine group, which can significantly influence its reactivity and biological activity. This structural difference may result in distinct pharmacological properties and applications .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-12-5-6-3-7(10)9(11)8(4-6)13-2/h3-4,12H,5H2,1-2H3 |
InChI Key |
WXJVNMAVIDAHTI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















